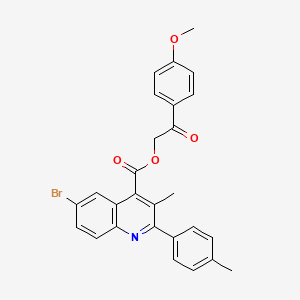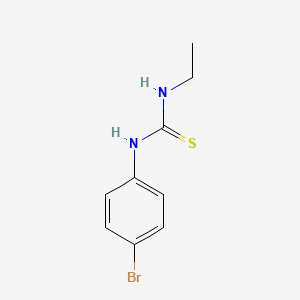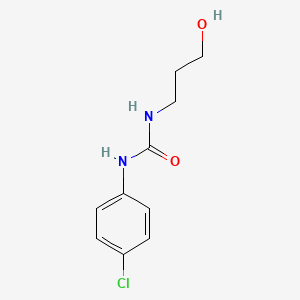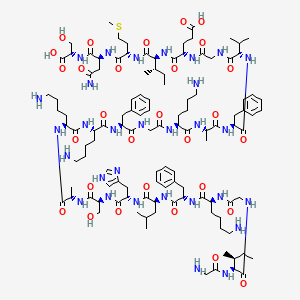![molecular formula C16H13FN4OS B12043345 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide: , also known by its chemical formula C17H15FN4O2S , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and scientific significance.
準備方法
Synthetic Routes
The synthetic route for this compound involves the condensation of 1H-benzimidazole-2-thiol with 3-fluorobenzaldehyde followed by hydrazinolysis. The reaction proceeds as follows:
-
Condensation Step:
- The reaction typically occurs in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature.
- The product is then isolated and purified.
1H-benzimidazole-2-thiol: reacts with to form the desired hydrazone intermediate.
-
Hydrazinolysis Step:
- The hydrazone intermediate is treated with hydrazine hydrate to yield the final compound.
- The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
化学反応の分析
Reactivity
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the aromatic ring or other sites are possible.
Common Reagents and Conditions
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various halogenating agents (e.g., , , or ).
Major Products
- Oxidation may yield sulfone derivatives .
- Reduction could lead to amine derivatives .
- Substitution reactions may produce halogenated compounds .
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for antitumor or antimicrobial properties.
Industry: May find applications in materials science or catalysis.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
類似化合物との比較
While no direct analogs exist, compounds with similar functional groups or scaffolds include:
2-(1-ethyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid (4-Cl-benzylidene)-hydrazide: .
Bis-(1H-benzimidazol-2-yl)-methanone: , which serves as a fluorescent probe for detecting phosgene .
特性
分子式 |
C16H13FN4OS |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChIキー |
XKBUWRODOQCXNY-GIJQJNRQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)


